molecular formula C17H20N2O2 B2697946 2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034337-39-6

2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2697946
CAS RN: 2034337-39-6
M. Wt: 284.359
InChI Key: URHHPXURCOCHOU-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, commonly known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-pyridinylmethyl acetamides and has been shown to exhibit potent anti-inflammatory properties.

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic transformations, including formal anti-Markovnikov alkene hydromethylation. The method has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.

Anti-Tubercular Agents: Novel Derivatives

Researchers have designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Pyrazinamide, an essential first-line drug in TB therapy, inspired this work .

Anti-Fibrosis Activity: HSC-T6 Cells

Some derivatives of 2-(pyridin-2-yl)acetamide have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are particularly relevant for addressing fibrotic conditions .

Suzuki–Miyaura Coupling: Carbon–Carbon Bond Formation

The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. Although pinacol boronic esters are essential in this context, their stability and efficient protodeboronation remain critical considerations .

properties

IUPAC Name

2-cyclopentyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(9-13-3-1-2-4-13)19-11-14-5-6-16(18-10-14)15-7-8-21-12-15/h5-8,10,12-13H,1-4,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHHPXURCOCHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

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